molecular formula C18H15BrN2O2 B11832806 4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile

4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile

Cat. No.: B11832806
M. Wt: 371.2 g/mol
InChI Key: HZYMNUSOAQHIOX-UHFFFAOYSA-N
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Description

4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile is an organic compound that belongs to the class of dimethoxybenzenes These compounds are characterized by the presence of two methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-ethenylbenzonitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile involves its interaction with specific molecular targets. The compound is known to act as a partial agonist at certain receptors, such as the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C). These interactions lead to the modulation of signaling pathways involved in various physiological processes, including neurotransmission and inflammation .

Comparison with Similar Compounds

4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile can be compared with other similar compounds, such as:

    4-bromo-2,5-dimethoxyphenethylamine: This compound is also a dimethoxybenzene derivative and shares similar structural features.

    4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar brominated aromatic structure but differs in its triazole moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-3-ethenylbenzonitrile

InChI

InChI=1S/C18H15BrN2O2/c1-4-13-7-12(10-20)5-6-16(13)21-11-14-8-17(22-2)18(23-3)9-15(14)19/h4-9,11H,1H2,2-3H3

InChI Key

HZYMNUSOAQHIOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2=C(C=C(C=C2)C#N)C=C)Br)OC

Origin of Product

United States

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